molecular formula C4H9BF3KO2 B1469083 Potassium 2-methoxyethoxymethyltrifluoroborate CAS No. 910251-13-7

Potassium 2-methoxyethoxymethyltrifluoroborate

Cat. No.: B1469083
CAS No.: 910251-13-7
M. Wt: 196.02 g/mol
InChI Key: ANDVAALQZRZFEH-UHFFFAOYSA-N
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Description

Potassium 2-methoxyethoxymethyltrifluoroborate is a chemical compound with the molecular formula C4H8BF3KO2. It is a stable, air-stable, and water-insoluble compound that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Potassium 2-methoxyethoxymethyltrifluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyethoxymethylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Potassium 2-methoxyethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of potassium 2-methoxyethoxymethyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Potassium 2-methoxyethoxymethyltrifluoroborate is unique compared to other organotrifluoroborates due to its stability and reactivity. Similar compounds include:

This compound stands out due to its specific functional groups, which provide unique reactivity and stability in various chemical reactions.

Properties

IUPAC Name

potassium;trifluoro(2-methoxyethoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3O2.K/c1-9-2-3-10-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDVAALQZRZFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COCCOC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-13-7
Record name Borate(1-), trifluoro[(2-methoxyethoxy)methyl]-, potassium, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910251-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name potassium (2-methoxyethoxymethyl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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